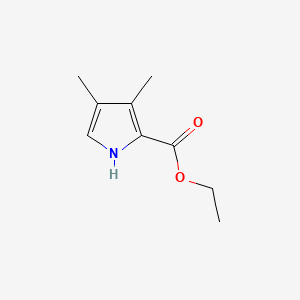

Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

説明

Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate (CAS: 938-75-0) is a pyrrole derivative with the molecular formula C₉H₁₃NO₂ and a molecular weight of 167.208 g/mol . It is characterized by a pyrrole ring substituted with methyl groups at positions 3 and 4 and an ethoxycarbonyl group at position 2. This compound is a key intermediate in synthesizing more complex heterocyclic systems, such as Schiff bases and coordination ligands, due to its reactive ester and methyl substituents . Its crystal structure (monoclinic, space group P2₁/c) reveals weak intermolecular N–H···O hydrogen bonds forming zig-zag chains, which stabilize the lattice .

特性

IUPAC Name |

ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-4-12-9(11)8-7(3)6(2)5-10-8/h5,10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIPYRXOVPTMHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CN1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404917 | |

| Record name | Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938-75-0 | |

| Record name | Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethylpyrrole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.

化学反応の分析

Types of Reactions

Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents can be used under acidic conditions.

Major Products Formed

Oxidation: Pyrrole-2-carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated pyrrole derivatives.

科学的研究の応用

Organic Synthesis

Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate serves as a versatile building block in organic synthesis. It is utilized to create more complex organic molecules, including various pyrrole derivatives that are essential in pharmaceuticals and agrochemicals .

Enzyme Interaction Studies

The compound is instrumental in studying enzyme interactions and metabolic pathways. Its structure allows researchers to explore how it interacts with various enzymes, providing insights into biochemical processes.

Antibacterial and Antifungal Activity

Recent studies have demonstrated the antibacterial and antifungal properties of derivatives of this compound. For instance, compounds synthesized from this precursor exhibited significant activity against bacteria such as Escherichia coli and fungi like Aspergillus niger, with minimum inhibitory concentration (MIC) values indicating potent effects .

Specialty Chemicals Production

In the chemical industry, this compound is employed in the production of specialty chemicals. Its unique properties make it suitable for creating various chemical intermediates used in manufacturing processes .

Porphyrin Building Blocks

The compound is also recognized as a building block for porphyrins, which are vital in several applications including photodynamic therapy and catalysis. Its role in synthesizing porphyrin derivatives highlights its importance in medicinal chemistry and material science .

Data Table: Applications Overview

| Application Area | Specific Use | Example Findings |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Used to synthesize pyrrole derivatives |

| Enzyme Studies | Investigating enzyme interactions | Insights into metabolic pathways |

| Antibacterial Activity | Derivatives show activity against bacteria | MIC values: E. coli at 0.078 mg/mL |

| Antifungal Activity | Effective against fungi | MIC values: Aspergillus niger at 0.078 mg/mL |

| Specialty Chemicals | Production of chemical intermediates | Utilized in various industrial applications |

| Porphyrin Chemistry | Building block for porphyrins | Key role in photodynamic therapy |

Case Study 1: Antibacterial Properties

A study investigated the antibacterial efficacy of synthesized derivatives from this compound against several pathogens. The results indicated that some derivatives were significantly more effective than standard antibiotics, suggesting potential for new therapeutic agents .

Case Study 2: Synthesis of Porphyrin Derivatives

Research focused on the use of this compound as a precursor for porphyrin synthesis. The study demonstrated efficient methods for creating porphyrins with enhanced photophysical properties, paving the way for applications in solar energy conversion and medical imaging .

作用機序

The mechanism of action of ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Ethyl 3,4-Dimethyl-1H-pyrrole-2-carboxylate and Analogues

Key Differences and Research Findings

Reactivity and Synthetic Utility: The 3,4-dimethyl substituents in the target compound provide steric hindrance, slowing electrophilic substitution compared to analogues like ethyl 3-formyl-1H-pyrrole-2-carboxylate (similarity score: 0.96), where the formyl group enhances reactivity for Schiff base formation . Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate (C₁₀H₁₃NO₃) is a critical precursor for hydrazone ligands, with a triclinic crystal structure (P1) and distinct hydrogen-bonding motifs compared to the monoclinic target compound .

Crystallographic and Supramolecular Features: The target compound forms N–H···O hydrogen-bonded zig-zag chains (C(5) motif), whereas its phenylimino derivative (ethyl 5-[(phenylimino)methyl]-3,4-dimethyl-1H-pyrrole-2-carboxylate) adopts R₂²(10) ring motifs via N–H···O interactions and π-stacking (centroid distance: 3.642 Å) .

aureus and C. albicans) . The phenylimino analogue’s enhanced π-stacking and hydrogen-bonding capabilities suggest improved DNA-binding or metal-coordination properties, common in pyrrole-based antimicrobial agents .

Coordination Chemistry: Unlike Schiff base derivatives (e.g., ethyl 5-[(3,4-dimethylpyrrole-2-carboxylimino)-methyl]-3,4-dimethyl-1H-pyrrole-2-carboxylate), the target compound lacks an imino group, limiting its utility in metal coordination. However, its ester group can be hydrolyzed to a carboxylic acid for further functionalization .

生物活性

Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound (C9H13NO2) features a pyrrole ring, which is known for its ability to participate in various biochemical interactions. The structure contributes to its biological activity through the following characteristics:

- Pyrrole Ring : Acts as a hydrogen bond donor.

- Ester Group : Enhances solubility and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, likely through disruption of cell membrane integrity or inhibition of key metabolic pathways .

- Antitumor Effects : Research indicates that derivatives of this compound can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

- Anti-inflammatory Properties : It may modulate inflammatory responses by inhibiting pro-inflammatory cytokines .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Antitumor Activity

In studies evaluating the antitumor potential, this compound derivatives were tested against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A-431 (epidermoid) | 0.065 |

| A-549 (lung carcinoma) | 9.4 |

| MDA-MB-468 (breast) | 0.5 |

The data indicates promising antitumor activity, with specific derivatives showing higher efficacy than others .

Anti-inflammatory Effects

The compound's anti-inflammatory effects have been linked to its ability to inhibit the production of nitric oxide and other inflammatory mediators. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

- Antiviral Activity : A study highlighted the effectiveness of pyrrole derivatives against viruses such as HSV-1 and tobacco mosaic virus, indicating that modifications to the pyrrole structure can enhance antiviral properties .

- Cancer Treatment : In a clinical evaluation involving various human carcinoma cell lines, compounds derived from this compound demonstrated significant cytotoxicity, suggesting their potential as chemotherapeutic agents .

Q & A

Q. What are the common synthetic routes for Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves functionalizing pyrrole derivatives. For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate can be alkylated or acylated using reagents like benzoyl chlorides or aldehydes under controlled conditions (e.g., anhydrous solvents, inert atmosphere) . Optimization includes adjusting stoichiometry, temperature (e.g., 0–25°C for acylation), and catalysts (e.g., Lewis acids). Yields range from 23% to 45%, with purification via column chromatography or recrystallization. Reaction progress is monitored by TLC or LC-MS .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) reveals a monoclinic system (space group P2₁/c) with lattice parameters a = 7.7485 Å, b = 7.0611 Å, c = 17.2167 Å, and β = 95.103° . Key features include:

- Hydrogen bonding : N–H···O interactions form zig-zag chains (C(5) graph-set motif) .

- Packing : Weak π–π stacking (3.8–4.2 Å) between pyrrole rings .

Data collection uses diffractometers (e.g., Bruker SMART APEX CCD) with multi-scan absorption correction (Tmin/max = 0.977/0.984) . Refinement achieves R values < 0.08 .

Q. What spectroscopic methods confirm the structure of this compound?

- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include the ester carbonyl (~160–165 ppm), pyrrole NH (~12.5 ppm), and ethyl group protons (1.32 ppm, triplet) .

- IR : Stretching vibrations for C=O (~1700 cm⁻¹) and N–H (~3300 cm⁻¹) .

- Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z 167.20 [M+H]<sup>+</sup>) .

Advanced Research Questions

Q. How do intermolecular interactions influence the solid-state packing of this compound?

SC-XRD analysis identifies:

- Hydrogen bonds : N–H···O (2.8–3.0 Å) and O–H···O/N (water-mediated in hydrates) .

- π–π interactions : Between pyrrole and aryl rings (centroid distances ~3.9 Å) .

- Van der Waals forces : Dominated by H···H (54.1%) and H···C (13.0%) contacts, analyzed via Hirshfeld surfaces .

These interactions stabilize layered or dimeric arrangements, critical for crystallinity and solubility .

Q. What computational methods predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model:

- Electrostatic potential (ESP) : Highlights nucleophilic sites (e.g., NH group) and electrophilic regions (e.g., ester carbonyl) .

- Frontier orbitals : HOMO-LUMO gaps (~4–5 eV) correlate with stability .

- NMR chemical shifts : Regression formulas match experimental <sup>1</sup>H/<sup>13</sup>C data (RMSE < 0.3 ppm) .

Software like Gaussian or ORCA is used, with solvent effects modeled via COSMO .

Q. How is this compound utilized in synthesizing pharmacologically active derivatives?

It serves as a precursor for:

- Hydrazone derivatives : Condensation with isonicotinoyl hydrazine yields antimicrobial agents, characterized by X-ray crystallography and hydrogen bonding (e.g., dihedral angle = 7.12° between pyrrole and pyridine rings) .

- Anticancer analogs : Functionalization at the 5-position with fluorophenyl groups enhances cytotoxicity (IC50 values < 10 μM in cell assays) .

Mechanistic studies involve molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins .

Q. Notes

- Data sources : Prioritize crystallographic databases (e.g., CCDC) and peer-reviewed synthesis protocols.

- Contradictions : Variations in reported yields (23–45%) highlight the need for condition optimization .

- Methodology : Always validate computational results with experimental data (e.g., DFT-predicted vs. observed NMR shifts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。